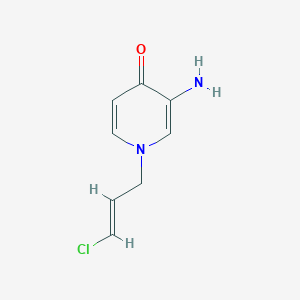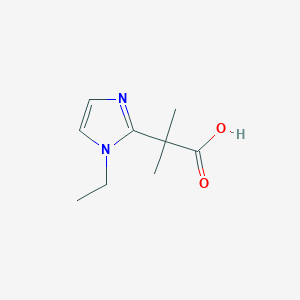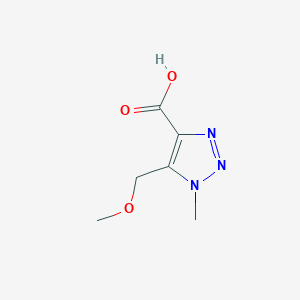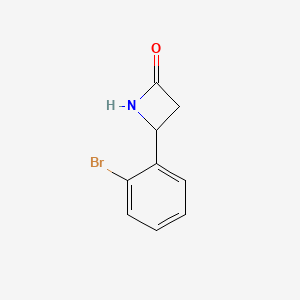![molecular formula C8H13NO2 B13298925 2-[(Furan-2-ylmethyl)amino]propan-1-ol](/img/structure/B13298925.png)
2-[(Furan-2-ylmethyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Furan-2-ylmethyl)amino]propan-1-ol is an organic compound with the molecular formula C8H13NO2. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an amino alcohol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-ylmethyl)amino]propan-1-ol can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with 2-amino-1-propanol under reductive amination conditions. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods using whole-cell biocatalysts like Lactobacillus paracasei have been explored for the green synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-ylmethyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid or furan-2-carbaldehyde.
Reduction: Tetrahydrofuran derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-[(Furan-2-ylmethyl)amino]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a component in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[(Furan-2-ylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The furan ring and amino alcohol group contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol
- 2-[(furan-2-ylmethyl)amino]-2-methylpropan-1-ol
- 3-[(furan-2-ylmethyl)-amino]-propan-1-ol
Uniqueness
2-[(Furan-2-ylmethyl)amino]propan-1-ol is unique due to its specific combination of a furan ring and an amino alcohol group, which imparts distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)propan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-7(6-10)9-5-8-3-2-4-11-8/h2-4,7,9-10H,5-6H2,1H3 |
InChI Key |
KBSZIFIQGUSUAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B13298857.png)
![2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13298860.png)



amine](/img/structure/B13298887.png)

![2-{[1-(3-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13298898.png)


![1-{[(Thian-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13298915.png)
![(Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B13298922.png)
